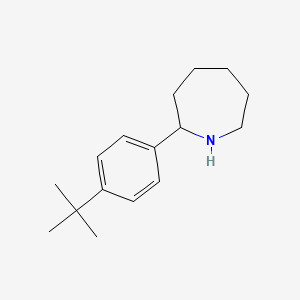![molecular formula C11H13N3OS2 B3133157 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine CAS No. 383146-87-0](/img/structure/B3133157.png)
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a therapeutic interest . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the use of 5-acetyl-4-aminopyrimidines . The synthetic protocols to prepare these pyridopyrimidine derivatives have been covered in various studies .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various techniques. For example, the crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can be complex. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary depending on the specific compound. For instance, 7-Ethyl-4-(methylsulfanyl)-2-phenylpyrido[2,3-d]-pyrimidin-5(8 H)-one is a colorless solid with a melting point of 263–265°C .Wirkmechanismus
Target of Action
The primary targets of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell growth, proliferation, and survival, making them key targets in cancer treatment.
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of the stimulating effects of certain compounds on the adenylyl cyclase activity .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the aforementioned targets, it disrupts the signaling pathways they are involved in, leading to the suppression of tumor growth .
Pharmacokinetics
Its lipophilic nature suggests that it can easily diffuse into cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, and potentially the induction of cell death . These effects are primarily due to the compound’s ability to inhibit key proteins involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying Parkinson's disease and other neurological disorders. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer drug development. However, this compound also has limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Additionally, the conversion of this compound to MPP+ is not well-controlled, leading to variability in experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine. One area of focus is the development of new this compound derivatives with improved efficacy and selectivity. Additionally, researchers are investigating the use of this compound as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the potential anti-cancer properties of this compound and its derivatives, with the goal of developing new cancer therapies.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study Parkinson's disease. This compound is converted into a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animal models. This compound has also been studied for its potential anti-cancer properties. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been used as a starting point for the development of new drugs. Several this compound derivatives have been synthesized and tested for their potential therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-16-11-12-9(14-3-5-15-6-4-14)8-2-7-17-10(8)13-11/h2,7H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSAENTFBPWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206540 | |
| Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383146-87-0 | |
| Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383146-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)

![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)




![N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3133161.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B3133169.png)

